molecular formula C27H36O11 B12339938 Prednisolone-21beta-D-Glucuronide

Prednisolone-21beta-D-Glucuronide

Cat. No.: B12339938
M. Wt: 536.6 g/mol
InChI Key: ROILWZCHYLNVFX-LLXHGEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-beta-D-Glucuronide: is a glucocorticoid metabolite derived from prednisolone. It is primarily used in biochemical research and clinical diagnostics. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-beta-D-Glucuronide typically involves the glucuronidation of prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions usually involve the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to prednisolone .

Industrial Production Methods: Industrial production of Prednisolone 21-beta-D-Glucuronide follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of bioreactors for enzymatic reactions and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Prednisolone 21-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Prednisolone 21-beta-D-Glucuronide can yield prednisolone-21-carboxylic acid, while reduction can regenerate prednisolone .

Scientific Research Applications

Chemistry: In chemistry, Prednisolone 21-beta-D-Glucuronide is used as a reference standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). It helps in the quantification and identification of glucocorticoid metabolites in biological samples .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of glucocorticoids. It serves as a model compound to understand the enzymatic pathways involved in glucuronidation .

Medicine: Medically, Prednisolone 21-beta-D-Glucuronide is used in clinical diagnostics to monitor glucocorticoid levels in patients. It helps in the diagnosis and management of conditions such as Cushing’s syndrome and Addison’s disease .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new glucocorticoid drugs. It aids in understanding drug metabolism and potential drug interactions .

Mechanism of Action

Prednisolone 21-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors in cells. This binding alters gene expression, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation .

Comparison with Similar Compounds

Uniqueness: Prednisolone 21-beta-D-Glucuronide is unique due to its specific glucuronidation, which makes it more water-soluble and easier to excrete. This property is particularly useful in clinical diagnostics and research applications, where accurate measurement of glucocorticoid levels is essential .

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16-,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1

InChI Key

ROILWZCHYLNVFX-LLXHGEAESA-N

Isomeric SMILES

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

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